molecular formula C14H20N2O2 B269419 3-(butyrylamino)-N-isopropylbenzamide

3-(butyrylamino)-N-isopropylbenzamide

Numéro de catalogue B269419
Poids moléculaire: 248.32 g/mol
Clé InChI: ASLVWJKZTXXIRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(butyrylamino)-N-isopropylbenzamide, also known as BIBN-4096BS, is a chemical compound that belongs to the class of benzamides. It is a selective antagonist for the calcitonin gene-related peptide (CGRP) receptor, which is involved in the regulation of pain and inflammation. BIBN-4096BS has been extensively studied for its potential use in the treatment of migraine headaches and other pain-related conditions.

Mécanisme D'action

3-(butyrylamino)-N-isopropylbenzamide is a selective antagonist for the CGRP receptor, which is involved in the regulation of pain and inflammation. By blocking the activity of the CGRP receptor, 3-(butyrylamino)-N-isopropylbenzamide reduces the release of CGRP, a neuropeptide that is involved in the transmission of pain signals. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
3-(butyrylamino)-N-isopropylbenzamide has been shown to have several biochemical and physiological effects. It reduces the release of CGRP, which is involved in the transmission of pain signals. It also reduces the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. In addition, 3-(butyrylamino)-N-isopropylbenzamide has been shown to have no effect on blood pressure, heart rate, or body temperature.

Avantages Et Limitations Des Expériences En Laboratoire

3-(butyrylamino)-N-isopropylbenzamide has several advantages for lab experiments. It is a selective antagonist for the CGRP receptor, which allows for the specific targeting of this receptor. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacological properties. However, 3-(butyrylamino)-N-isopropylbenzamide has some limitations for lab experiments. It is a relatively complex molecule, which makes its synthesis and purification challenging. In addition, it has a short half-life, which requires frequent dosing in animal studies.

Orientations Futures

There are several future directions for the research on 3-(butyrylamino)-N-isopropylbenzamide. One direction is the development of more potent and selective CGRP receptor antagonists. Another direction is the investigation of the potential use of 3-(butyrylamino)-N-isopropylbenzamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. Furthermore, the use of 3-(butyrylamino)-N-isopropylbenzamide in the treatment of other pain-related conditions, such as neuropathic pain and cancer-related pain, warrants further investigation. Finally, the development of new delivery systems for 3-(butyrylamino)-N-isopropylbenzamide, such as transdermal patches and sustained-release formulations, could improve its efficacy and reduce dosing frequency.

Méthodes De Synthèse

The synthesis of 3-(butyrylamino)-N-isopropylbenzamide involves several steps, starting from the reaction of 4-isopropylbenzoic acid with butyryl chloride to form 4-(butyryloxy)-isopropylbenzoic acid. This intermediate is then reacted with ammonia to form 4-(amino)-isopropylbenzoic acid, which is further reacted with thionyl chloride to form 4-(chloro)-isopropylbenzoic acid. The final step involves the reaction of 4-(chloro)-isopropylbenzoic acid with N-isopropyl-4-aminobutyramide to form 3-(butyrylamino)-N-isopropylbenzamide.

Applications De Recherche Scientifique

3-(butyrylamino)-N-isopropylbenzamide has been extensively studied for its potential use in the treatment of migraine headaches and other pain-related conditions. It has been shown to be effective in reducing the frequency and severity of migraine attacks in clinical trials. In addition, 3-(butyrylamino)-N-isopropylbenzamide has been studied for its potential use in the treatment of other pain-related conditions, such as neuropathic pain, osteoarthritis, and cancer-related pain.

Propriétés

Nom du produit

3-(butyrylamino)-N-isopropylbenzamide

Formule moléculaire

C14H20N2O2

Poids moléculaire

248.32 g/mol

Nom IUPAC

3-(butanoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-4-6-13(17)16-12-8-5-7-11(9-12)14(18)15-10(2)3/h5,7-10H,4,6H2,1-3H3,(H,15,18)(H,16,17)

Clé InChI

ASLVWJKZTXXIRM-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

SMILES canonique

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.